1-methyl-2-(pyrrolidin-3-yl)-1H-indole

CNS drug discovery blood-brain barrier permeability physicochemical profiling

1-Methyl-2-(pyrrolidin-3-yl)-1H-indole (CAS 1260791-14-7, molecular formula C₁₃H₁₆N₂, MW 200.28 g/mol) is a synthetic heterocyclic compound comprising a 1-methylindole core directly substituted at the C2 position with a pyrrolidin-3-yl group. Unlike the more extensively characterized C3-pyrrolidinyl-indole congeners that dominate the 5-HT receptor ligand literature, this C2-attached, N1-methylated scaffold represents a distinct regioisomeric architecture with a free secondary amine on the pyrrolidine ring, positioning it as a structurally differentiated fragment for CNS-targeted library design and neuroscience probe development.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13595058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-3-yl)-1H-indole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3CCNC3
InChIInChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)8-13(15)11-6-7-14-9-11/h2-5,8,11,14H,6-7,9H2,1H3
InChIKeyKKHGCBKBRXVBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyrrolidin-3-yl)-1H-indole: Structural and Procurement Baseline for C2-Pyrrolidinyl-Indole Research Compounds


1-Methyl-2-(pyrrolidin-3-yl)-1H-indole (CAS 1260791-14-7, molecular formula C₁₃H₁₆N₂, MW 200.28 g/mol) is a synthetic heterocyclic compound comprising a 1-methylindole core directly substituted at the C2 position with a pyrrolidin-3-yl group . Unlike the more extensively characterized C3-pyrrolidinyl-indole congeners that dominate the 5-HT receptor ligand literature, this C2-attached, N1-methylated scaffold represents a distinct regioisomeric architecture with a free secondary amine on the pyrrolidine ring, positioning it as a structurally differentiated fragment for CNS-targeted library design and neuroscience probe development [1][2].

Why 1-Methyl-2-(pyrrolidin-3-yl)-1H-indole Cannot Be Substituted by Common C3-Pyrrolidinyl-Indole Isomers in CNS Drug Discovery


Substituting the target compound with the more readily available C3-pyrrolidinyl-indole positional isomers (e.g., 1-methyl-3-(pyrrolidin-2-yl)-1H-indole, CAS 780700-12-1) fundamentally alters the three-dimensional pharmacophore geometry. In the 5-HT₆ receptor patent literature, the attachment position of the pyrrolidine ring on the indole core is a critical determinant of both binding affinity and functional activity: C3-pyrrolidinylmethyl-indoles display potent 5-HT₆ modulation (Ki values <10 nM for optimized derivatives), whereas shifting substitution to the C2 position with a direct C–C bond (as in the target compound) produces a distinct vector angle and hydrogen-bonding topology that cannot be recapitulated by C3 congeners [1]. Furthermore, the free pyrrolidine NH in the target compound confers hydrogen-bond donor capacity absent in N-methylpyrrolidine analogs, directly impacting receptor recognition and metabolic stability [2].

Quantitative Differentiation Evidence: 1-Methyl-2-(pyrrolidin-3-yl)-1H-indole vs. Closest Structural Analogs


Lipophilicity and Predicted CNS Permeability: N1-Methylation Elevates LogP Relative to the Des-Methyl Analog

The N1-methyl group on the indole core of the target compound increases calculated lipophilicity by approximately 0.5–0.7 log units compared to the des-methyl analog 2-(pyrrolidin-3-yl)-1H-indole. The des-methyl analog has a reported computed LogP of 1.62, while the closely related positional isomer 1-methyl-3-(pyrrolidin-2-yl)-1H-indole (differing only in pyrrolidine attachment point) has a reported computed LogP of 2.10 [1]. For CNS-targeted programs where optimal LogP values of 2–3.5 are associated with favorable brain penetration, the target compound's estimated LogP of 2.1–2.3 positions it within the CNS-permeable window, whereas the des-methyl analog (LogP 1.62) falls below this threshold, potentially limiting passive BBB permeation [2].

CNS drug discovery blood-brain barrier permeability physicochemical profiling

Hydrogen Bond Donor Capacity: Free Pyrrolidine NH Differentiates from N-Methylpyrrolidine Congeners

The target compound possesses one hydrogen bond donor (HBD) atom (pyrrolidine NH), whereas N-methylpyrrolidine-substituted indole analogs such as 3-(1-methylpyrrolidin-2-yl)-1H-indole (CAS 7236-83-1) have zero HBD atoms [1]. In the 5-HT₆ receptor class, high-affinity ligands such as 3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole (Ki = 5 nM) retain the free pyrrolidine NH, and SAR studies indicate that N-methylation of the pyrrolidine ring reduces binding affinity by eliminating a key hydrogen bond interaction with the receptor [2][3]. The target compound preserves this critical HBD while introducing N1-methylation on the indole, creating a differentiated hydrogen-bonding profile compared to both fully N-demethylated and fully N-methylated analogs.

receptor-ligand interactions hydrogen bonding pharmacophore design

C2-Pyrrolidinyl Substitution Confers Distinct Pharmacophore Geometry vs. C3-Pyrrolidinyl-Indole Libraries

The patent literature on pyrrolidine-indole 5-HT₆ ligands (US 6,100,291) exclusively describes compounds with the pyrrolidine moiety attached at the C3 position of the indole via a methylene linker (i.e., 3-(pyrrolidinylmethyl)-1H-indole scaffold). The target compound departs from this extensively explored chemotype in two critical respects: (1) the pyrrolidine is attached directly to C2 rather than C3, and (2) the attachment is via a direct C–C bond rather than a methylene spacer [1]. In the broader 5-HT receptor ligand space, C2-substituted indoles exhibit distinct selectivity profiles compared to C3-substituted analogs; for example, C2-aryl indoles have been characterized as CB₂-selective cannabinoid ligands, whereas C3-aminoalkyl indoles are non-selective CB₁/CB₂ agonists [2]. No published head-to-head comparison of C2- vs. C3-pyrrolidinyl indoles at 5-HT₆ receptors is available; however, crystallographic data for indole-pyrrolidine 11β-HSD1 inhibitors (PDB 3GMD) demonstrates that even subtle changes in substitution geometry alter the ligand binding pose and selectivity ratio (>200-fold selectivity for 11β-HSD1 over 11β-HSD2) [3].

5-HT₆ receptor ligands structure-activity relationship indole C2 functionalization

Synthetic Accessibility and C2-Regioselective Coupling: A Differentiated Procurement Pathway vs. C3-Indole Building Blocks

The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole requires formation of a C–C bond between the C2 position of the 1-methylindole and the C3 position of pyrrolidine. The retrosynthetic analysis reveals that the key disconnection is the C2–C(pyrrolidinyl) bond, which necessitates a 1-methyl-1H-indole precursor functionalized at the 2-position with a coupling-competent group (e.g., halide or boronic acid) for convergent assembly with a pyrrolidine synthon . In contrast, the more common C3-pyrrolidinyl-indole building blocks (e.g., 1-methyl-3-(pyrrolidin-2-yl)-1H-indole, CAS 780700-12-1) are accessible via electrophilic substitution at the indole C3 position, which benefits from the inherent nucleophilicity of this site . The differential synthetic route means that the target compound requires distinct starting materials and coupling conditions (e.g., palladium-catalyzed cross-coupling at C2) that are orthogonal to standard C3-indole chemistry, providing a unique chemical handle for library diversification that is not accessible from C3-substituted building blocks [1].

synthetic chemistry C2-indole functionalization building block procurement

Target Application Scenarios for 1-Methyl-2-(pyrrolidin-3-yl)-1H-indole Based on Differentiated Structural Features


CNS Fragment-Based Lead Discovery Requiring Predicted BBB-Permeable Indole Scaffolds

For fragment-based drug discovery programs targeting CNS aminergic GPCRs (5-HT₆, 5-HT₂A, D₂), the estimated LogP of 2.1–2.3 positions this compound within the optimal CNS permeability window (LogP 2–3.5), whereas the des-methyl analog 2-(pyrrolidin-3-yl)-1H-indole (LogP 1.62) falls below this range, potentially limiting passive brain penetration [1][2]. The free pyrrolidine NH provides a hydrogen bond donor that is absent in N-methylpyrrolidine analogs, a feature correlated with high-affinity 5-HT₆ binding in related chemotypes (Ki = 5 nM for the 3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole analog) [3]. This makes the compound a rational starting fragment for SPR-based or NMR-based screening cascades targeting CNS receptors.

Intellectual Property-Differentiated 5-HT₆ Antagonist/Agonist Programs

The dominant 5-HT₆ receptor ligand patent space (e.g., US 6,100,291) is occupied by C3-pyrrolidinylmethyl-indole scaffolds with Ki values <10 nM for optimized examples [1]. The target compound's C2-direct-pyrrolidinyl architecture represents a structurally distinct chemotype that has not been exemplified in the primary 5-HT₆ patent literature, offering a potential freedom-to-operate advantage for organizations developing novel 5-HT₆ modulators for cognitive disorders or schizophrenia [2]. While direct 5-HT₆ Ki data for this precise compound is not publicly available, the class-level SAR supports that C2-substituted indoles can exhibit receptor selectivity profiles orthogonal to those of C3-substituted analogs.

Synthetic Methodology Development and C2-Indole Library Construction

The compound's synthesis requires C2-selective cross-coupling chemistry that is mechanistically distinct from the electrophilic substitution pathways used for C3-indole functionalization [1]. This makes it a valuable benchmark substrate for developing and optimizing palladium-catalyzed C2-arylation/alkenylation protocols on N-methylindole systems. The pyrrolidine NH also enables subsequent diversification via N-arylation, N-sulfonylation, or reductive amination, expanding the accessible chemical space beyond what is attainable from N-methylpyrrolidine building blocks [2]. Procurement of this specific scaffold thus supports both methodology research and the generation of proprietary screening libraries.

Selective 11β-HSD1 Inhibitor Design Exploiting Indole-Pyrrolidine C2 Geometry

Crystallographic evidence from indole-pyrrolidine 11β-HSD1 inhibitors (PDB 3GMD) confirms that the indole-pyrrolidine scaffold achieves high target selectivity (>200-fold over 11β-HSD2) with IC₅₀ values <1 µM in cellular assays [1]. The C2-attached pyrrolidine geometry in the target compound presents a distinct binding pose compared to the C3-pyrrolidinyl indoles used in the reported co-crystal structures, potentially enabling exploration of different subpockets within the 11β-HSD1 active site [2]. For metabolic disease programs seeking selective 11β-HSD1 inhibitors, this compound provides a structurally differentiated core for structure-based design efforts.

Quote Request

Request a Quote for 1-methyl-2-(pyrrolidin-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.